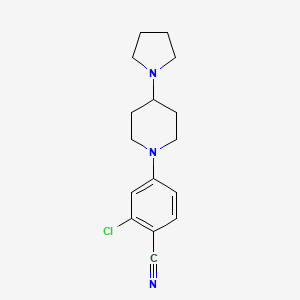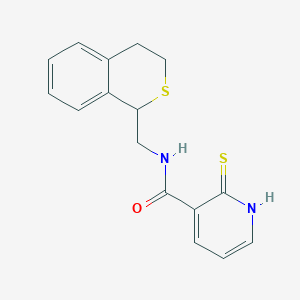
(4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone, also known as BOPM, is a chemical compound that has been widely studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone is not fully understood, but it is believed to work through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound also activates the p38 MAPK signaling pathway, which leads to apoptosis. In neurodegenerative disease research, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In neurodegenerative disease research, this compound has been shown to improve cognitive function, reduce oxidative stress, and protect against neuronal damage.
Advantages and Limitations for Lab Experiments
One advantage of (4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another advantage is its ability to selectively target cancer cells and protect neurons. However, one limitation is its potential toxicity, which requires further investigation. Additionally, the synthesis method of this compound is complex and requires specialized equipment and expertise.
Future Directions
Future research on (4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone could focus on further elucidating its mechanism of action, optimizing its synthesis method, and investigating its potential as a therapeutic agent for other diseases. Additionally, research could explore the use of this compound in combination with other drugs or therapies to enhance its efficacy and reduce potential toxicity.
Synthesis Methods
(4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone can be synthesized through a multi-step process, starting with the reaction of piperidine with benzaldehyde to form 4-benzylidenepiperidine. This intermediate is then reacted with 3-oxanone to produce this compound. The synthesis method has been optimized to improve the yield and purity of this compound.
Scientific Research Applications
(4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Properties
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c20-18(17-7-4-12-21-14-17)19-10-8-16(9-11-19)13-15-5-2-1-3-6-15/h1-3,5-6,13,17H,4,7-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVOURKIZRYXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)N2CCC(=CC3=CC=CC=C3)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584485.png)


![N-[1-(3-chloro-4-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584509.png)


![N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfonyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7584531.png)
![1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone](/img/structure/B7584543.png)






